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carborane

Cat. No.: B1496802 Get Quote

A comparative guide for researchers, scientists, and drug development professionals on the

spectroscopic signatures of ortho-, meta-, and para-carborane isomers.

The three icosahedral closo-dicarbadodecaborane isomers, commonly known as ortho-

carborane (1,2-C₂B₁₀H₁₂), meta-carborane (1,7-C₂B₁₀H₁₂), and para-carborane (1,12-

C₂B₁₀H₁₂), present a unique challenge in chemical analysis due to their identical atomic

composition and molecular weight. However, their distinct spatial arrangements of the two

carbon atoms within the boron cage lead to significant differences in their spectroscopic

properties. This guide provides a comprehensive comparison of these isomers using nuclear

magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry

(MS), supported by experimental data and detailed protocols.

At a Glance: Spectroscopic Comparison of
Carborane Isomers
The key to differentiating the carborane isomers lies in their molecular symmetry. Ortho-

carborane possesses the lowest symmetry (C₂ᵥ), while meta-carborane has higher symmetry

(C₂ᵥ), and para-carborane exhibits the highest symmetry (D₅d). This directly influences the

number of unique signals observed in their NMR spectra.
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Spectroscopic
Technique

Ortho-Carborane
(1,2-C₂B₁₀H₁₂)

Meta-Carborane
(1,7-C₂B₁₀H₁₂)

Para-Carborane
(1,12-C₂B₁₀H₁₂)

¹¹B NMR

Four distinct

resonances with a

2:2:4:2 integral ratio.

[1]

Five distinct

resonances.
A single resonance.

¹H NMR

A sharp signal for the

two C-H protons and

multiple overlapping

signals for the ten B-H

protons.[2]

Distinct signals for C-

H and B-H protons,

with a pattern

reflecting its

symmetry.

A single sharp signal

for the two equivalent

C-H protons and a

single signal for the

ten equivalent B-H

protons.

¹³C NMR

A single resonance for

the two equivalent

carbon atoms.

A single resonance for

the two equivalent

carbon atoms.

A single resonance for

the two equivalent

carbon atoms.

Infrared (IR)

Spectroscopy

Characteristic B-H

stretching (~2600

cm⁻¹) and C-H

stretching (~3070

cm⁻¹) vibrations.[3]

The lower symmetry

can lead to a more

complex vibrational

spectrum compared to

the other isomers.

Characteristic B-H

and C-H stretching

vibrations, with a

simpler spectrum than

ortho-carborane due

to higher symmetry.

A relatively simple

spectrum with sharp

B-H and C-H

stretching bands,

reflecting its high

symmetry.

Mass Spectrometry

(MS)

Molecular ion peak

(M⁺) at m/z 144. The

primary fragmentation

pathway is

dehydrogenation,

leading to a series of

[M-nH]⁺ ions.[4]

Molecular ion peak

(M⁺) at m/z 144.

Similar fragmentation

pattern to ortho-

carborane, dominated

by the loss of H₂.[4]

Molecular ion peak

(M⁺) at m/z 144.

Fragmentation is also

characterized by

dehydrogenation.[4]
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In Detail: Experimental Data and Interpretation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹¹B NMR, is the most powerful technique for distinguishing

between the carborane isomers. The number of signals in the ¹¹B NMR spectrum directly

corresponds to the number of non-equivalent boron atoms in the molecule.

Table 1: Comparative ¹¹B NMR Data for Carborane Isomers

Isomer Symmetry
Number of ¹¹B
Signals

Chemical Shift (δ)
Ranges (ppm)

ortho-Carborane C₂ᵥ 4 -2 to -15

meta-Carborane C₂ᵥ 5 -5 to -16

para-Carborane D₅d 1 ~ -12

Note: Chemical shifts are relative to BF₃·OEt₂ and can vary slightly depending on the solvent

and experimental conditions.

¹H NMR Spectroscopy: While the B-H proton signals often appear as broad, overlapping

multiplets due to coupling with the quadrupolar boron nuclei, ¹¹B decoupling can simplify the

spectra, revealing the distinct B-H environments.[2] The C-H proton signals are typically sharp

and their chemical shifts are also influenced by the isomer structure.

¹³C NMR Spectroscopy: In their parent, unsubstituted forms, all three isomers show a single

resonance for the two cage carbon atoms due to their equivalence within each isomer.

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the vibrational modes of the molecule. The primary

characteristic absorptions for carboranes are the B-H and C-H stretching vibrations.

Table 2: Characteristic Infrared Absorption Bands for Carborane Isomers
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Isomer
B-H Stretching
(cm⁻¹)

C-H Stretching
(cm⁻¹)

Fingerprint Region
(cm⁻¹)

ortho-Carborane ~2600 ~3070[3]
Complex pattern due

to lower symmetry.

meta-Carborane ~2600 ~3065
Simpler than ortho-

carborane.

para-Carborane ~2600 ~3060

The simplest

spectrum of the three

isomers.

The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to

B-B, B-C, and C-C cage vibrations, as well as various bending modes. While challenging to

assign individual peaks, the overall pattern in this region is unique for each isomer and can be

used for identification.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns

of the isomers. Under electron ionization (EI), all three isomers exhibit a molecular ion peak

(M⁺) corresponding to their molecular weight (approximately 144 amu). The primary

fragmentation process for all three isomers is dehydrogenation, resulting in a series of peaks

corresponding to the loss of one or more hydrogen atoms.[4] While the major fragmentation

pathway is similar, subtle differences in the relative intensities of the fragment ions may be

observed.

Table 3: Mass Spectrometry Data for Carborane Isomers

Isomer Molecular Ion (m/z) Major Fragment Ions (m/z)

ortho-Carborane 144 143, 142, 141, ...

meta-Carborane 144 143, 142, 141, ...

para-Carborane 144 143, 142, 141, ...
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Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To acquire ¹¹B, ¹H, and ¹³C NMR spectra for the identification and differentiation of

carborane isomers.

Materials:

NMR spectrometer (e.g., 400 MHz or higher) with multinuclear capabilities.

5 mm quartz NMR tubes (recommended for ¹¹B NMR to avoid background signals from

borosilicate glass).[5]

Deuterated solvent (e.g., CDCl₃, acetone-d₆, benzene-d₆).

Carborane isomer sample.

Internal standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C; BF₃·OEt₂ as an external

reference for ¹¹B).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the carborane isomer in 0.5-0.7 mL

of the chosen deuterated solvent in a clean, dry quartz NMR tube. Add a small amount of

TMS if required.

Instrument Setup:

Insert the sample into the NMR magnet.

Lock onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity.

¹¹B NMR Acquisition:

Tune the probe to the ¹¹B frequency.
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Set the spectral width to cover the expected chemical shift range for carboranes (e.g., +20

to -40 ppm).

Use a proton-decoupled pulse sequence (e.g., zgig) to obtain sharp singlets.

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Reference the spectrum externally to BF₃·OEt₂.

¹H NMR Acquisition:

Tune the probe to the ¹H frequency.

Set the spectral width to a standard range (e.g., 0-12 ppm).

Acquire a standard proton spectrum.

For simplified B-H signals, perform a ¹¹B-decoupled ¹H NMR experiment if the instrument

is capable.[2]

¹³C NMR Acquisition:

Tune the probe to the ¹³C frequency.

Set the spectral width to a standard range (e.g., 0-220 ppm).

Use a proton-decoupled pulse sequence to obtain singlets for each carbon environment.

Acquire a sufficient number of scans, as ¹³C has a low natural abundance.

Data Processing: Process the acquired FIDs (Free Induction Decays) with appropriate

Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of a solid carborane isomer to identify characteristic

vibrational bands.

Materials:
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Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR)

accessory or a pellet press.

Potassium bromide (KBr) powder (for pellet method), spectroscopic grade.

Agate mortar and pestle.

Spatula.

Procedure (ATR Method):

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small amount of the solid carborane isomer onto the ATR

crystal.

Pressure Application: Apply pressure using the ATR pressure arm to ensure good contact

between the sample and the crystal.

Spectrum Acquisition: Acquire the IR spectrum of the sample, typically in the range of 4000-

400 cm⁻¹.

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a

soft tissue after the measurement.

Procedure (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of the carborane isomer with

approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin,

transparent pellet.

Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer

and acquire the spectrum.

Mass Spectrometry (MS)
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Objective: To determine the molecular weight and fragmentation pattern of a carborane isomer.

Materials:

Mass spectrometer with an electron ionization (EI) source.

Direct insertion probe or a gas chromatograph (GC) inlet.

Volatile solvent (if using GC inlet, e.g., hexane).

Carborane isomer sample.

Procedure (Direct Insertion Probe):

Sample Loading: Place a small amount of the solid carborane isomer into a capillary tube

and insert it into the direct insertion probe.

Instrument Setup:

Insert the probe into the mass spectrometer's ion source.

Evacuate the system.

Set the ion source temperature (e.g., 200 °C) and electron energy (typically 70 eV for EI).

Data Acquisition:

Slowly heat the probe to volatilize the sample into the ion source.

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-200).

Data Analysis: Identify the molecular ion peak and the major fragment ions.

Visualizing the Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis and

differentiation of carborane isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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